molecular formula C9H16ClNO2 B2676822 Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride CAS No. 2253640-69-4

Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride

Cat. No.: B2676822
CAS No.: 2253640-69-4
M. Wt: 205.68
InChI Key: YWLHAGBWTHBMAY-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride is a bicyclic amine derivative with a rigid norbornane-like scaffold. The compound features a nitrogen atom at the 3-position and a methyl carboxylate group at the 6-position, protonated as a hydrochloride salt. Studies highlight its role in tranquilizer activity (toxicity range: 100–1225 mg/kg) and as a precursor for gamma-secretase modulators targeting Alzheimer’s disease .

Properties

IUPAC Name

methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-3-6-2-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLHAGBWTHBMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride typically involves the formation of the bicyclic core followed by esterification and subsequent conversion to the hydrochloride salt. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic conditions to form the bicyclic structure. This is followed by esterification using methanol and an acid catalyst to yield the methyl ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems for esterification and salt formation can improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester group.

Scientific Research Applications

Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogs (Same Bicyclo Framework, Varying Substituents)

Compounds sharing the 3-azabicyclo[3.2.1]octane core but differing in substituent positions or functional groups are critical for structure-activity relationship (SAR) studies.

Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate Hydrochloride
  • Key Differences : Nitrogen at position 8 instead of 3; carboxylate at position 3.
  • Properties : Reduced molecular similarity (0.84 vs. target compound) and altered pharmacokinetics due to nitrogen repositioning .
  • Applications: Limited pharmacological data, but structural rigidity may influence receptor binding.
Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate Hydrochloride
  • Key Differences : Nitrogen at position 6; carboxylate at position 1.
  • Properties: Molecular formula C₉H₁₅NO₂ (vs. C₉H₁₆ClNO₂ for the target), with distinct stereoelectronic effects impacting solubility and bioavailability .
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate Hydrochloride
  • Key Differences : Carboxylate at position 8 instead of 4.
  • Properties : Molecular weight 205.68 g/mol (vs. 207.70 g/mol for the target). Altered steric effects may modulate interactions with enzymes like gamma-secretase .

Functional Analogs (Different Bicyclo Frameworks or Functional Groups)

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride
  • Key Differences : Smaller bicyclo[3.1.0]hexane framework; ethyl ester.
  • Applications include intermediates in antipsychotic drug synthesis .
3-Azabicyclo[3.2.1]octan-8-one Hydrochloride
  • Key Differences : Ketone group at position 8 instead of carboxylate.
  • Properties: Molecular formula C₇H₁₂ClNO (161.63 g/mol). The ketone enhances electrophilicity, possibly improving CNS permeability but increasing metabolic instability .
3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane Hydrochloride
  • Key Differences : Hydroxyl and methyl groups at position 3.
  • Properties: Molecular weight 177.68 g/mol.

Pharmacological and Toxicological Comparisons

Compound Toxicity (LD₅₀, mg/kg) Therapeutic Application Key Structural Feature
Target Compound 100–1225 Tranquilizers, Alzheimer’s 6-carboxylate, 3-aza
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate Not reported Under investigation 3-carboxylate, 8-aza
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate Not reported Antipsychotic precursors Smaller bicyclo framework
3-Azabicyclo[3.2.1]octan-8-one Not reported CNS-targeted agents Ketone functional group
  • Toxicity : The target compound’s broad toxicity range (100–1225 mg/kg) suggests substituent-dependent effects. For example, electron-withdrawing groups like carboxylates may reduce acute toxicity compared to ketones .
  • Therapeutic Potential: Derivatives with carboxylate groups (e.g., target compound) show promise in Alzheimer’s disease due to gamma-secretase modulation, while hydroxylated analogs may target neurotransmitter receptors .

Biological Activity

Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride (CAS No. 2253640-69-4) is a bicyclic nitrogen-containing heterocycle that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a bicyclic framework with a nitrogen atom incorporated into the ring system, characterized by the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . This structural configuration allows for high-affinity interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific molecular targets. The mechanism of action involves:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which can modulate metabolic pathways relevant to various diseases.
  • Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially influencing signaling pathways associated with pain, inflammation, and neurodegenerative conditions .

Binding Affinity

The compound exhibits high binding affinity for several biological targets, which is crucial for its therapeutic potential. Studies indicate that the bicyclic structure enhances its interaction with target sites, leading to effective modulation of receptor activity .

Therapeutic Applications

This compound is being explored for various therapeutic applications:

  • Analgesic Properties : Due to its interaction with pain-related pathways, it may serve as a precursor for developing analgesics .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds such as Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride.

Compound NameCAS NumberMolecular WeightKey Biological Activity
This compound2253640-69-4205.68 g/molAnalgesic, anti-inflammatory
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride179022-43-6205.68 g/molNeuromodulatory effects

This table illustrates how variations in the bicyclic structure and functional groups can influence biological activity and therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various experimental models:

  • In Vitro Studies : Research has demonstrated that this compound effectively inhibits specific enzyme activities associated with inflammatory pathways, showcasing its potential as an anti-inflammatory agent .
  • In Vivo Pharmacological Studies : Animal models have indicated that administration of this compound leads to significant reductions in pain-related behaviors, supporting its use as an analgesic .

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